Propargyl-PEG6-acid

Catalog No.
S540361
CAS No.
1951438-84-8
M.F
C16H28O8
M. Wt
348.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG6-acid

CAS Number

1951438-84-8

Product Name

Propargyl-PEG6-acid

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H28O8

Molecular Weight

348.39

InChI

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)

InChI Key

XRSJYQQOJNYUDV-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG6-acid

Description

The exact mass of the compound Propargyl-PEG6-acid is 348.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthetic Chemistry

Propargyl-PEG6-acid is a heterobifunctional PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . This structure allows it to react with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .

Bioconjugation

Propargyl-PEG6-acid can be used for bioconjugation . This involves attaching it to biomolecules to alter their properties or functionality . It can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .

Drug Development

Propargyl-PEG6-acid can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutic agents .

Click Chemistry

Propargyl-PEG6-acid is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is often used in bioconjugation, materials science, and drug discovery .

PEGylation

The hydrophilic PEG linker in Propargyl-PEG6-acid facilitates solubility in biological applications . This property makes it useful in PEGylation, a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including drugs and therapeutic proteins . PEGylation can improve the solubility, stability, and safety profile of these substances .

Chemical Biology and Medicinal Chemistry

Propargyl-PEG6-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This could include the development of probes for studying biological processes, the synthesis of complex molecules for drug discovery, and the creation of novel materials .

Synthesis of PROTACs

Propargyl-PEG6-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Synthesis of Antibody-Drug Conjugates (ADCs)

Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .

Synthetic Intermediates and Building Blocks

The propargyl group in Propargyl-PEG6-acid is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This makes it useful in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Propargyl-PEG6-acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features a carboxylic acid functional group (-COOH) at one end and a propargyl group (-C≡CH) at the other, linked through a six-unit polyethylene glycol chain. This structural arrangement allows Propargyl-PEG6-acid to participate in various

  • Bioconjugation: By covalently attaching to biomolecules via amide bond formation or CuAAC, Propargyl-PEG6-acid allows researchers to modify proteins, antibodies, or other biomolecules for further studies [1].
  • Improved Solubility: The PEG spacer enhances the water solubility of conjugated biomolecules, facilitating their use in aqueous environments [1].
  • Reduced Immunogenicity: PEGylation can reduce the interaction of biomolecules with the immune system, potentially improving their therapeutic efficacy [4].
  • Limited Data: Specific safety information for Propargyl-PEG6-acid is not readily available. However, as a general guideline, researchers

Propargyl-PEG6-acid exhibits several notable chemical reactivities:

  • Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) to form amide bonds.
  • Ester Bond Formation: It can also react with hydroxyl groups to create ester bonds.
  • Click Chemistry: The propargyl group allows for rapid and selective reactions with azide-containing compounds, resulting in stable triazole linkages .

The biological activity of Propargyl-PEG6-acid is primarily attributed to its ability to facilitate targeted drug delivery systems. Its negatively charged carboxylic acid group enhances electrostatic interactions with positively charged biomolecules, making it suitable for applications that require specific targeting. Additionally, the compound can be incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation .

The synthesis of Propargyl-PEG6-acid typically involves the following steps:

  • Polymerization: Start with the polymerization of ethylene oxide to form the polyethylene glycol backbone.
  • Functionalization: Introduce the propargyl group at one end of the PEG chain through nucleophilic substitution reactions.
  • Carboxylation: Convert the terminal hydroxyl group into a carboxylic acid using oxidizing agents or direct carboxylation methods .

Propargyl-PEG6-acid is widely utilized in various fields:

  • Drug Delivery Systems: It serves as a linker in polymeric micelles and liposomes for efficient drug encapsulation and release.
  • Bioconjugation: The compound is used to create conjugates of small molecules and biomolecules, facilitating the development of targeted therapies.
  • Chemical Biology Tools: It acts as a building block for synthesizing compounds that require precise ligation strategies, such as PROTACs .

Interaction studies involving Propargyl-PEG6-acid focus on its reactivity with azide-functionalized compounds and primary amines. These studies demonstrate its efficacy in forming stable linkages essential for creating complex biomolecular structures. The ability to engage in click chemistry reactions allows researchers to explore various biological interactions and therapeutic applications effectively .

Several compounds share structural similarities with Propargyl-PEG6-acid, each offering unique functionalities:

Compound NameFunctional GroupsUnique Features
Propargyl-PEG5-acidCarboxylic acid, propargylShorter PEG chain; may offer different solubility
Propargyl-PEG7-acidCarboxylic acid, propargylLonger PEG chain; potentially improved drug delivery
Bis-propargyl-PEG6Two propargyl groupsCapable of forming two click reactions simultaneously
Thalidomide-5'-propargyl-PEG6-acidCarboxylic acid, propargylContains an E3 ligase ligand for targeted degradation

The uniqueness of Propargyl-PEG6-acid lies in its balanced hydrophilicity and reactivity, making it particularly suitable for applications requiring both solubility and specific chemical interactions .

The use of PEG in biomedical applications originated in the 1970s, when researchers first conjugated PEG to proteins to enhance their pharmacokinetic profiles. Early efforts focused on homobifunctional PEGs, but the need for orthogonal conjugation strategies drove the development of heterobifunctional variants. A pivotal advancement came in the 1990s with the synthesis of monodisperse PEG linkers, which allowed precise control over molecular weight and terminal functionalities. Propargyl-PEG6-acid emerged as part of this evolution, combining a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a carboxylic acid for carbodiimide-mediated coupling.

The 1998 patent by Zalipsky et al. (US6448369B1) laid the groundwork for scalable synthesis of heterobifunctional PEGs using removable protecting groups like benzyloxy. This methodology enabled high-purity production of intermediates such as benzyloxy-PEG-OH, which could be selectively functionalized to create linkers like Propargyl-PEG6-acid. By the 2010s, such linkers became critical tools for ADC and PROTAC development, addressing challenges in solubility, immunogenicity, and target engagement.

Chemical Identity and Classification

Propargyl-PEG6-acid belongs to the class of linear, heterobifunctional, monodisperse PEG derivatives. Its structure comprises:

  • Propargyl terminus: A terminal alkyne ($$ \text{HC≡C-} $$) enabling CuAAC with azide-containing molecules.
  • PEG6 spacer: Six repeating ethylene oxide units ($$ -\text{CH}2\text{CH}2\text{O}- $$) providing hydrophilicity and flexibility.
  • Carboxylic acid terminus: A $$ \text{COOH} $$ group for activation via $$ N $$-hydroxysuccinimide (NHS) esters or carbodiimides.
PropertyValueSource
Molecular formula$$ \text{C}{16}\text{H}{28}\text{O}_8 $$
Molecular weight348.39 g/mol
Boiling point462.8°C at 760 mmHg
SolubilityWater, DMSO, DMF

This classification places Propargyl-PEG6-acid within the broader category of "X-PEG-Y" linkers, where X and Y are orthogonal reactive groups. Its monodispersity (single molecular weight species) distinguishes it from polydisperse PEGs, which exhibit variable chain lengths.

Significance in Bioconjugation Chemistry

Propargyl-PEG6-acid addresses two critical challenges in bioconjugation:

  • Orthogonal reactivity: The propargyl and carboxylic acid groups enable sequential, site-specific conjugations. For example:
    • Carboxylic acid reacts with primary amines (e.g., lysine residues) to form amide bonds.
    • Propargyl undergoes CuAAC with azides (e.g., azide-functionalized toxins) to yield triazoles.
  • Solubility enhancement: The PEG6 spacer increases aqueous solubility of hydrophobic payloads, a key requirement for ADC efficacy.

In PROTACs, Propargyl-PEG6-acid links E3 ubiquitin ligase ligands to target protein binders, facilitating ternary complex formation and proteasomal degradation. For ADCs, it serves as a cleavable linker, releasing cytotoxins in acidic or enzymatic environments.

Overview of PEG Derivatives in Chemical Biology

PEG derivatives are classified by:

  • Architecture:
    • Linear (e.g., Propargyl-PEG6-acid).
    • Branched (e.g., 4-arm PEGs).
  • Functionality:
    • Homobifunctional (two identical groups).
    • Heterobifunctional (two distinct groups).
  • Dispersity:
    • Monodisperse (single molecular weight).
    • Polydisperse (mixtures of chain lengths).

Propargyl-PEG6-acid exemplifies a linear, heterobifunctional, monodisperse PEG. Compared to alternatives like NHS-PEG-azide, its dual functionality allows modular assembly of complex biomolecular constructs. Recent applications include:

  • Nanoparticle functionalization: PEG6 spacers reduce opsonization while enabling ligand attachment.
  • Hydrogel crosslinking: Heterobifunctional PEGs create tunable 3D matrices for drug delivery.

Molecular Structure and Composition

Molecular Formula (C16H28O8) and Mass (348.39 g/mol)

Propargyl-polyethylene glycol 6-acid represents a heterobifunctional polyethylene glycol derivative characterized by the molecular formula C16H28O8 and a molecular weight of 348.39 grams per mole [1] [2] [4]. The compound exhibits an exact mass of 348.178406 atomic mass units, providing precise molecular identification through high-resolution mass spectrometry techniques [6]. This molecular composition reflects the presence of sixteen carbon atoms, twenty-eight hydrogen atoms, and eight oxygen atoms arranged in a linear structure with distinct terminal functionalities [1] [4].

The Chemical Abstracts Service registry number for this compound is 1951438-84-8, establishing its unique chemical identity in scientific databases [1] [2] [4]. The molecular weight of 348.39 grams per mole positions this compound within the low molecular weight polyethylene glycol category, specifically containing six ethylene glycol repeat units in its backbone structure [1] [2].

PropertyValueReference
Molecular FormulaC16H28O8 [1] [2] [4]
Molecular Weight348.39 g/mol [1] [2] [4]
Exact Mass348.178406 u [6]
Chemical Abstracts Service Number1951438-84-8 [1] [2] [4]
Density (Predicted)1.126 ± 0.06 g/cm³ [5] [7]

Structural Analysis of Propargyl and Carboxylic Acid Terminal Groups

The molecular architecture of propargyl-polyethylene glycol 6-acid features two distinct terminal functional groups that confer specific reactivity characteristics to the compound [1] [2]. The propargyl terminus contains a terminal alkyne functionality characterized by a carbon-carbon triple bond, which serves as a reactive site for copper-catalyzed azide-alkyne cycloaddition reactions [1] [2] [4]. This terminal alkyne group exhibits characteristic infrared spectroscopic signatures, including a carbon-hydrogen stretch at approximately 3300 cm⁻¹ and a carbon-carbon triple bond stretch in the range of 2100-2260 cm⁻¹ [26] [43] [44].

The carboxylic acid terminal group provides another reactive site for bioconjugation applications through amide bond formation with primary amine groups [1] [2]. The carboxylic acid functionality can be activated using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide to facilitate stable amide bond formation [1] [2] [11]. The terminal carboxylic acid exhibits characteristic infrared absorption bands at 1710-1760 cm⁻¹ for the carbonyl stretch and a broad absorption between 2500-3300 cm⁻¹ for the hydroxyl group [28] [43] [45].

The propargyl group demonstrates excellent reactivity in click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition reactions that yield stable triazole linkages [1] [2] [39]. Research indicates that propargyl compounds represent an optimal combination of azide reactivity, ease of installation, and cost-effectiveness for bioconjugation applications [39]. The terminal alkyne functionality enables regioselective formation of 1,4-triazole products when reacted with azide-containing compounds under copper catalysis conditions [38] [42].

Polyethylene Glycol Spacer Architecture and Length Effects

The polyethylene glycol spacer in propargyl-polyethylene glycol 6-acid consists of six ethylene glycol repeat units, creating a flexible hydrophilic linker between the terminal functional groups [1] [2]. This hexaethylene glycol architecture provides optimal spacing for bioconjugation applications while maintaining favorable solubility characteristics in aqueous media [1] [2]. The polyethylene glycol backbone adopts various conformational states in solution, with molecular dynamics simulations indicating that polyethylene glycol chains exhibit a persistence length of approximately 4 Ångströms [8] [37].

The six-unit polyethylene glycol chain length represents a carefully optimized balance between flexibility and molecular compactness [9] [13]. Computational investigations demonstrate that polyethylene glycol chain length significantly influences the shielding effects and conformational dynamics of the molecule [9] [13]. The hexaethylene glycol spacer provides sufficient length to minimize steric hindrance between conjugated molecules while maintaining relatively compact molecular dimensions [9] [13].

Molecular dynamics studies reveal that polyethylene glycol chains undergo conformational transitions between extended and coiled states depending on the local environment [8] [12]. The polymer chain length critically affects the blocking characteristics and dynamic behavior of polyethylene glycol-containing molecules [9] [13]. For hexaethylene glycol chains, the estimated contour length approaches 120 Ångströms when fully extended, though typical solution conformations exhibit significantly more compact structures [37].

Physical and Chemical Properties

Solubility Profile and Hydrophilicity Characteristics

Propargyl-polyethylene glycol 6-acid exhibits excellent water solubility due to the hydrophilic nature of the polyethylene glycol spacer [5] [15]. The compound demonstrates solubility in water, reflecting the strong hydrophilic character imparted by the multiple ether oxygen atoms in the polyethylene glycol backbone [5] [15] [19]. The hydrophilic-lipophilic balance of polyethylene glycol derivatives like this compound typically yields hydrophilic-lipophilic balance values approaching 20, indicating strong hydrophilic character [29].

The solubility characteristics of polyethylene glycol-containing compounds show temperature dependence, with water becoming a poorer solvent for polyethylene glycol as temperature increases [33] [36]. Studies demonstrate that polyethylene glycol 400 exhibits strong hydrophilic properties with a partition coefficient between hexane and water of 0.000015, indicating preferential partitioning into the aqueous phase [19]. The polyethylene glycol segments in propargyl-polyethylene glycol 6-acid are expected to exhibit similar hydrophilic behavior due to the structural similarity of the backbone [19] [33].

Temperature-dependent solubility studies of polyethylene glycol-containing compounds reveal that both polyethylene glycol mass fraction and temperature influence dissolution behavior [33]. The compound demonstrates enhanced solubility in aqueous media compared to purely hydrophobic molecules, with the polyethylene glycol spacer conferring water compatibility essential for biological applications [1] [2] [15].

Solubility ParameterCharacteristicReference
Water SolubilitySoluble [5]
Hydrophilic-Lipophilic Balance~20 (highly hydrophilic) [29]
Temperature DependenceDecreases with increasing temperature [33] [36]
Partition Coefficient (hexane/water)<0.001 (polyethylene glycol-like) [19]

Stability Parameters and Degradation Pathways

The stability of propargyl-polyethylene glycol 6-acid depends on the integrity of both the polyethylene glycol backbone and the terminal functional groups under various environmental conditions [16] [20]. Polyethylene glycol derivatives undergo hydrolytic degradation under oxic conditions, with first-order half-lives typically ranging from less than 0.4 to 1.1 days for polyethylene glycol compounds [16] [20]. The degradation process involves random scission at ester bonds within the polyethylene glycol chain, leading to the formation of shorter oligomers and eventually complete mineralization [16] [20].

Studies of polyethylene glycol hydrogel degradation demonstrate that the degradation rate depends on water content and the number of hydrolyzable groups present in the molecule [34]. The hydrolytic degradation follows bulk degradation kinetics due to the high water content in swollen polyethylene glycol networks, with each ester bond having equal probability of hydrolytic cleavage [34]. Under anoxic conditions, further degradation of polyethylene glycol compounds is not observed, indicating the requirement for oxygen in the degradation process [16] [20].

The terminal propargyl group demonstrates stability under typical storage and handling conditions, though copper-mediated reactions can lead to fragmentation under specific catalytic conditions [39]. The carboxylic acid terminus remains stable under normal conditions but can undergo esterification or amidation reactions when exposed to appropriate reagents and activating conditions [11]. Storage recommendations typically specify temperatures of -20°C for long-term stability, with shorter-term storage possible at 4°C [4] [7].

The compound exhibits a predicted boiling point of 462.8 ± 45.0°C and a predicted pKa value of 4.28 ± 0.10, indicating moderate acidity of the carboxylic acid group [5]. These parameters provide guidance for handling and processing conditions while maintaining compound integrity [5].

Spectroscopic Signatures and Analytical Markers

Propargyl-polyethylene glycol 6-acid exhibits characteristic spectroscopic signatures that enable its identification and quantification through various analytical techniques [17] [21] [25]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns, with the polyethylene glycol backbone showing characteristic signals around 3.6-4.0 parts per million for the ethylene glycol protons [17] [25]. The terminal propargyl proton appears as a characteristic signal around 2.5 parts per million, consistent with alkynyl hydrogen chemical shifts [46].

Infrared spectroscopy provides definitive identification of the functional groups present in the molecule [21] [23] [26]. The terminal alkyne carbon-hydrogen stretch appears as a strong, narrow band at approximately 3300 cm⁻¹, while the carbon-carbon triple bond stretch manifests as a weak to medium intensity band between 2100-2260 cm⁻¹ [23] [26] [43]. The carboxylic acid functionality exhibits characteristic absorptions including a strong carbonyl stretch between 1710-1760 cm⁻¹ and a broad hydroxyl stretch spanning 2500-3300 cm⁻¹ [28] [43] [45].

Nuclear magnetic resonance relaxation studies of polyethylene glycol-containing compounds demonstrate that the polymer segments exhibit narrow line widths and distinctive relaxation times that provide information about molecular dynamics [17] [35]. The polyethylene glycol protons show relatively insensitive line width characteristics regardless of molecular weight, facilitating quantitative detection at concentrations as low as 10 micrograms per milliliter [17].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of polyethylene glycol derivatives [6] [47]. High-resolution mass spectrometry enables precise determination of the exact mass at 348.178406 atomic mass units, allowing differentiation from other compounds with similar nominal masses [6] [47].

Spectroscopic TechniqueCharacteristic SignalFrequency/Chemical ShiftReference
Infrared SpectroscopyTerminal C-H stretch3300 cm⁻¹ [23] [26] [43]
Infrared SpectroscopyC≡C stretch2100-2260 cm⁻¹ [23] [26] [43]
Infrared SpectroscopyC=O stretch1710-1760 cm⁻¹ [28] [43] [45]
Nuclear Magnetic ResonancePolyethylene glycol protons3.6-4.0 ppm [17] [25]
Nuclear Magnetic ResonancePropargyl proton2.5 ppm [46]
Mass SpectrometryMolecular ion348.178406 u [6]

Structure-Property Relationships

Impact of Polyethylene Glycol Chain Length on Functionality

The hexaethylene glycol chain length in propargyl-polyethylene glycol 6-acid significantly influences the functional properties and biological behavior of the compound [40] [41]. Research demonstrates that polyethylene glycol chain length represents a critical factor in determining protein interactions, with optimal molecular weights providing enhanced capability for molecular recognition and binding [40]. The six-unit polyethylene glycol chain provides an optimal balance between flexibility and conformational stability that enhances bioconjugation efficiency [40] [41].

Molecular dynamics simulations reveal that polyethylene glycol chain length affects geometric parameters, secondary structure, and surface characteristics of the polymer [41]. For hexaethylene glycol chains, the carbon-carbon dihedral angles and oxygen-carbon distances show dependency on the number of polyethylene glycol subunits, with longer chains exhibiting increased helicality and decreased flexibility [41]. The structural dynamics indicate that longer polyethylene glycol chains are less flexible, leading to increased helical content due to reduced conformational mobility [41].

The chain length influences the shielding effects and blocking characteristics of polyethylene glycol-containing molecules [9] [13]. Computational investigations demonstrate that the polymer chain length critically affects the dynamics of polyethylene glycol molecules and their conformational transitions [9] [13]. For the six-unit chain length, the compound exhibits intermediate conformational behavior between highly flexible short chains and more rigid extended chains [9] [13].

Studies of polyethylene glycol-protein interactions reveal that molecular weight optimization enhances binding characteristics and induces conformational changes through more stable binding sites [40]. The hexaethylene glycol chain length provides sufficient spacing to minimize steric hindrance while maintaining effective molecular recognition capabilities [40].

Terminal Group Influence on Reactivity Profiles

The terminal functional groups in propargyl-polyethylene glycol 6-acid exert distinct influences on the reactivity profile and chemical behavior of the compound [1] [2] [39]. The propargyl terminus enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, demonstrating excellent reactivity characteristics for bioconjugation applications [1] [2] [39]. Research indicates that propargyl compounds exhibit optimal performance in click chemistry applications due to their favorable combination of reactivity, stability, and accessibility [39].

The terminal alkyne functionality shows moderate reactivity under typical bioconjugative conditions, with electronic effects playing important roles in determining reaction rates [14] [39]. Studies reveal that electron-withdrawing groups on the propargylic carbon atom reduce the force required for alkyne activation, though propargyl groups maintain excellent reactivity without requiring electronic activation [14] [39]. The propargyl group demonstrates superior stability compared to more reactive alkyne derivatives that may undergo unwanted side reactions [39].

The carboxylic acid terminal group provides complementary reactivity through carbodiimide-mediated coupling reactions with primary amines [1] [2] [11]. The carboxyl functionality enables formation of stable amide bonds under mild aqueous conditions using water-soluble carbodiimide activating agents [11]. The presence of both terminal functionalities creates a heterobifunctional linker capable of sequential or simultaneous conjugation reactions [1] [2].

Click chemistry studies demonstrate that the propargyl group yields stable triazole linkages with high regioselectivity when reacted with azide-containing compounds [38] [42]. The copper-catalyzed azide-alkyne cycloaddition proceeds under mild conditions with excellent functional group tolerance, making it suitable for sensitive biological applications [38] [42].

Conformational Analysis and Molecular Dynamics

Molecular dynamics simulations of propargyl-polyethylene glycol 6-acid reveal complex conformational behavior influenced by both the polyethylene glycol backbone flexibility and the terminal group interactions [8] [37] [41]. The polyethylene glycol chain adopts various conformational states ranging from extended to coiled configurations depending on solvent conditions and molecular environment [8] [41]. The persistence length of approximately 4 Ångströms for polyethylene glycol chains indicates relatively flexible behavior with local rigidity [8] [37].

Conformational analysis demonstrates that the hexaethylene glycol chain exhibits intermediate behavior between short, highly flexible oligomers and longer, more constrained polymers [41]. The polymer backbone shows increased helical content compared to shorter chains due to reduced conformational flexibility, with helical regions being less prone to disruption during dynamic fluctuations [41]. The radius of gyration measurements indicate behavior consistent with ideal chain statistics, though local helical ordering influences overall molecular shape [41].

Nuclear magnetic resonance relaxation studies provide insights into the molecular dynamics of polyethylene glycol chains in solution [35]. The correlation times for local segmental motions decrease with increased molecular mobility, reflecting the dynamic nature of the polymer backbone [35]. For grafted polyethylene glycol chains, the molecular conformation transitions from flat surface conformations to extended brush configurations as grafting density increases [35].

The terminal functional groups influence the overall conformational dynamics through their interactions with the solvent environment and potential binding partners [35] [40]. The propargyl group contributes to the overall molecular flexibility while providing a defined reactive site for chemical modification [35]. The carboxylic acid terminus can participate in hydrogen bonding interactions that may influence local conformational preferences [35].

Polyethylene Glycol Desymmetrization Strategies

Polyethylene glycol desymmetrization represents a fundamental challenge in the synthesis of heterobifunctional derivatives, requiring the selective differentiation of chemically equivalent terminal hydroxyl groups [1]. The conversion of symmetric polyethylene glycol precursors into asymmetric intermediates enables the incorporation of distinct functional groups at each terminus, facilitating the development of advanced linker molecules for bioconjugation applications [2].

Monoprotection Approaches in Oligoethylene Glycol Modification

Monoprotection strategies constitute the cornerstone of polyethylene glycol desymmetrization, employing selective protection of one terminal hydroxyl group while maintaining the reactivity of the other [3]. The trityl group has emerged as the most widely utilized protecting group, offering excellent stability under basic conditions and selective removal under mild acidic conditions using trichloroacetic acid [2]. This approach typically achieves selectivities of approximately 50%, consistent with statistical expectations for symmetrical substrates [1].

Advanced monoprotection methodologies have demonstrated significant improvements in selectivity through the implementation of heterogeneous catalytic systems. Silver oxide-mediated monotosylation represents a breakthrough approach, achieving selectivities of 71-76% that exceed statistical expectations [1]. The reaction mechanism involves the formation of polyethylene glycol-silver complexes that enhance the nucleophilicity of one hydroxyl group over the other, resulting in preferential reaction at a single terminus.

Tetrahydropyranyl protection has gained prominence due to its compatibility with a broad range of reaction conditions and its ability to be removed under exceptionally mild acidic conditions [4]. This protecting group demonstrates superior selectivity compared to traditional approaches, achieving monofunctionalization yields of 80% while maintaining excellent chemical stability throughout multi-step synthetic sequences [5].

Selective Functionalization Techniques

Selective functionalization techniques encompass methodologies that achieve desymmetrization through the preferential reaction of one terminus without requiring pre-installed protecting groups [6]. These approaches rely on the inherent reactivity differences that can be induced through careful selection of reaction conditions, catalysts, and reagent stoichiometry.

Ion-exchange chromatography has proven highly effective for the separation of mono- and di-functionalized products following alkynation reactions [4]. The methodology involves the carboxylation of unreacted hydroxyl groups with succinic anhydride, creating charged species that can be efficiently separated from neutral alkyne-terminated products [5]. This post-synthetic purification approach enables the recovery of high-purity monofunctionalized products even when initial selectivity is modest.

Cation template-assisted desymmetrization represents an innovative approach that exploits the coordinating ability of oligoethylene glycol chains with metal cations [7]. The method involves the formation of crown ether-like complexes that alter the reactivity profile of terminal hydroxyl groups, enabling selective functionalization. This approach has demonstrated particular utility for longer oligoethylene glycol chains where conventional protecting group strategies become less effective.

Williamson Ether Synthesis Applications

The Williamson ether synthesis serves as the primary methodology for carbon-carbon and carbon-heteroatom bond formation in polyethylene glycol modification [8]. This nucleophilic substitution reaction enables the efficient coupling of alkoxide anions with alkyl halides, providing access to a diverse array of functionalized polyethylene glycol derivatives [9].

Optimization of Williamson ether conditions for polyethylene glycol substrates requires careful consideration of base selection, solvent systems, and temperature control [10]. Sodium hydride in tetrahydrofuran has emerged as the preferred combination for most applications, providing excellent conversion efficiency while minimizing side reactions [11]. The reaction typically proceeds through deprotonation of the hydroxyl group to form the corresponding alkoxide, followed by nucleophilic attack on the alkyl halide.

Temperature management represents a critical factor in achieving high selectivity in Williamson ether reactions [12]. Low-temperature initiation (−78°C) followed by gradual warming enables the selective consumption of excess base through beta-elimination pathways rather than premature deprotection of protecting groups [12]. This temperature profile has proven essential for one-pot deprotection-coupling sequences that streamline synthetic efficiency.

Recent advances in Williamson ether methodology have focused on the development of environmentally sustainable approaches [10]. Mechanochemical variants eliminate the need for bulk solvents while maintaining excellent reaction efficiency [13]. These solvent-free approaches achieve quantitative yields for polyethylene glycol tosylation and subsequent ether formation, demonstrating the potential for large-scale sustainable synthesis.

Synthesis Routes for Propargyl-PEG6-acid

The synthesis of Propargyl-PEG6-acid requires the strategic introduction of both propargyl and carboxylic acid functionalities onto a hexaethylene glycol backbone. This heterobifunctional architecture enables the compound to serve as a versatile linker in click chemistry applications while providing sites for amide bond formation [14] [15].

Starting Materials and Reagent Selection

The selection of appropriate starting materials represents a crucial consideration in the synthesis of Propargyl-PEG6-acid, with implications for both synthetic efficiency and product quality [16]. Hexaethylene glycol serves as the primary building block, providing the requisite chain length and hydrophilicity characteristics [11]. Commercial hexaethylene glycol typically exhibits purity levels of 85-95%, necessitating purification steps to achieve pharmaceutical-grade specifications [17].

Propargyl bromide emerges as the preferred alkylating agent for alkyne introduction, offering superior reactivity compared to propargyl chloride while maintaining reasonable stability under standard storage conditions [11]. The reagent is typically supplied as an 80% solution in toluene to prevent polymerization, requiring careful handling and storage under inert atmosphere conditions [18]. Alternative alkyne sources, including propargyl alcohol derivatives, have been investigated but generally provide lower yields due to competing elimination reactions.

Bromoacetaldehyde diethyl acetal represents a key intermediate for carboxylic acid introduction through cyanohydrin chemistry [11]. This approach enables the formation of the acid functionality through a multi-step sequence involving aldehyde deprotection, cyanation, and subsequent hydrolysis [19]. The acetal protection strategy prevents premature reaction with nucleophilic species while maintaining compatibility with basic reaction conditions.

Protecting group selection significantly influences the overall synthetic strategy, with trityl groups providing excellent stability and predictable deprotection characteristics [11]. The 4,4'-dimethoxytrityl variant offers enhanced acid-lability compared to unsubstituted trityl groups, enabling deprotection under milder conditions that minimize polyethylene glycol degradation [3].

Reaction Conditions and Optimization Parameters

The optimization of reaction conditions for Propargyl-PEG6-acid synthesis requires systematic evaluation of multiple parameters, including temperature, concentration, catalyst loading, and reaction time [20]. Temperature control emerges as particularly critical, with low-temperature initiation preventing side reactions while ensuring complete conversion [12].

Solvent selection significantly impacts both reaction efficiency and environmental sustainability [21]. Tetrahydrofuran provides excellent solvation for polyethylene glycol substrates while maintaining compatibility with strong bases such as sodium hydride [11]. However, recent investigations have explored more sustainable alternatives, including supercritical carbon dioxide systems that eliminate organic solvent requirements [20].

Catalyst optimization studies have demonstrated that copper(I) iodide provides superior performance compared to other copper sources in terms of both activity and selectivity [22]. The optimal loading typically ranges from 2.5 to 10 mol%, with higher loadings providing faster reaction rates but increased purification requirements [23]. The addition of ligands such as monotriazole derivatives can enhance catalytic efficiency while reducing the formation of undesired byproducts [24].

Reaction monitoring through thin-layer chromatography and nuclear magnetic resonance spectroscopy enables real-time optimization of reaction conditions [25]. The development of reliable analytical methods for polyethylene glycol derivatives presents unique challenges due to the polymer's broad molecular weight distribution and overlapping spectral features [26].

Aldehyde-Alkyne-Amine Coupling Reaction Methodology

The Aldehyde-Alkyne-Amine (A3) coupling reaction represents a powerful multicomponent methodology for the construction of propargylamine derivatives [27]. This transformation enables the direct coupling of three components in a single synthetic operation, providing exceptional atom economy and synthetic efficiency [28].

The reaction mechanism involves the initial formation of an imine intermediate through condensation of the aldehyde and amine components, followed by nucleophilic addition of the metal-activated alkyne [27]. The resulting propargylamine products represent valuable intermediates for pharmaceutical and bioconjugation applications [25].

Catalyst development for A3 coupling reactions has focused on earth-abundant metals such as copper and iron, which provide excellent activity while minimizing cost and environmental impact [29]. Gold catalysts demonstrate exceptional activity in aqueous media, enabling reactions to proceed under environmentally benign conditions [28]. Recent innovations have achieved catalyst-free conditions through the use of deep eutectic solvents, further enhancing the sustainability profile of the transformation [30].

Optimization studies have demonstrated that solvent-free conditions can provide superior results compared to traditional solution-phase approaches [22]. These mechanochemical variants achieve yields exceeding 95% while eliminating waste generation and reducing reaction times to as little as 2 minutes [23]. The approach represents a significant advancement toward sustainable chemical synthesis.

Purification Strategies and Yield Enhancement

Purification of Propargyl-PEG6-acid presents unique challenges due to the compound's amphiphilic nature and the presence of structurally similar impurities [31]. Traditional column chromatography, while effective for small-scale synthesis, becomes impractical for larger quantities due to the high solvent consumption and limited loading capacity [32].

Ion-exchange chromatography has emerged as a particularly effective purification method, exploiting the ionizable carboxylic acid functionality to achieve high-resolution separations [4]. The methodology involves the conversion of hydroxyl-containing impurities to carboxylate salts through reaction with succinic anhydride, enabling their efficient removal from neutral alkyne products [5].

Aqueous biphasic systems represent an innovative approach to polyethylene glycol purification that combines reaction termination with product separation [31]. The methodology utilizes citrate buffer systems that simultaneously stop the reaction and induce phase separation, enabling the selective recovery of PEGylated products with purities exceeding 90% [31]. This integrated approach significantly reduces processing time and solvent consumption compared to traditional methods.

Precipitation techniques offer a scalable and cost-effective approach to product isolation, particularly for industrial applications . The method typically involves the dissolution of crude products in polar solvents followed by precipitation through the addition of non-polar solvents such as diethyl ether [34]. While yields may be lower compared to chromatographic methods, the approach offers significant advantages in terms of scalability and environmental impact.

Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of Propargyl-PEG6-acid requires comprehensive consideration of scalability, cost-effectiveness, safety, and environmental impact [17]. Industrial synthesis methodologies must demonstrate robustness across multiple production campaigns while maintaining consistent product quality and specifications.

Scalable Synthesis Approaches

Scalable synthesis approaches for Propargyl-PEG6-acid focus on the development of continuous-flow processes that enable precise control of reaction parameters while minimizing batch-to-batch variability . Tubular reactor designs provide excellent heat and mass transfer characteristics, enabling the efficient processing of viscous polyethylene glycol solutions .

Process intensification strategies involve the integration of multiple synthetic steps into unified operations, reducing the number of unit operations and associated handling losses [31]. The combination of alkyne introduction and carboxylic acid formation into a single continuous process significantly improves overall efficiency while reducing capital investment requirements.

Back-integration to ethylene oxide polymerization enables complete control over the polyethylene glycol supply chain, ensuring consistent quality and traceability for regulated applications [36]. This approach involves the in-house production of polyethylene glycol starting materials from ethylene oxide, providing enhanced quality assurance and cost control [17].

Automated synthesis platforms have demonstrated significant advantages for large-scale polyethylene glycol modification, enabling 24-hour operation with minimal manual intervention [37]. These systems incorporate real-time monitoring and feedback control to maintain optimal reaction conditions throughout extended production campaigns [17].

Quality Control Standards and Specifications

Quality control standards for industrial Propargyl-PEG6-acid production encompass comprehensive testing protocols that ensure product consistency and regulatory compliance [17]. Molecular weight determination through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) provides precise characterization of the target compound while detecting potential impurities [38].

Polydispersity index measurements through gel permeation chromatography serve as critical quality indicators, with specifications typically requiring values below 1.05 to ensure batch-to-batch consistency [38]. This parameter reflects the narrow molecular weight distribution essential for reproducible bioconjugation applications [17].

Water content determination through Karl Fischer titration represents an essential quality control parameter, as excess moisture can lead to hydrolysis of reactive functionalities during storage [39]. Specifications typically require water content below 0.5% to ensure long-term stability [17].

Heavy metal contamination, particularly copper residues from catalytic processes, requires monitoring through inductively coupled plasma mass spectrometry [21]. Pharmaceutical applications typically require copper levels below 10 ppm to ensure biocompatibility [17]. Advanced purification techniques, including ion-exchange chromatography and activated carbon treatment, can effectively reduce metal contamination to acceptable levels.

Alternative Synthetic Pathways

Alternative synthetic pathways for Propargyl-PEG6-acid synthesis explore innovative methodologies that offer potential advantages in terms of efficiency, sustainability, or product quality [40]. These approaches often involve fundamentally different synthetic strategies that may overcome limitations of conventional methods.

Comparison of Synthetic Efficiencies

Comparative analysis of synthetic efficiencies requires evaluation of multiple metrics, including overall yield, step count, atom economy, and environmental factor [41]. Traditional multi-step approaches typically achieve overall yields of 40-60% over 5-7 synthetic steps, while newer methodologies can achieve comparable yields in 2-3 steps [11].

Ring-opening polymerization from functional initiators represents a direct approach to heterobifunctional polyethylene glycol synthesis [16]. This methodology involves the polymerization of ethylene oxide using protected alkyne or amine initiators, providing direct access to terminal-functionalized products [16]. The approach eliminates the need for post-polymerization modification while enabling precise control over molecular weight distribution.

Click chemistry-mediated assembly offers an alternative strategy involving the copper-catalyzed azide-alkyne cycloaddition of pre-formed azide and alkyne building blocks [42]. This approach provides exceptional reliability and functional group tolerance, enabling the synthesis of complex architectures that would be challenging through conventional methods [24].

Solid-phase synthesis methodologies enable the stepwise assembly of monodisperse polyethylene glycol derivatives through iterative coupling and deprotection cycles [3]. The approach offers exceptional purity for the final products while eliminating the need for intermediate purifications [12]. However, scalability limitations restrict its application to research and specialty applications.

Green Chemistry Approaches and Sustainability Metrics

Green chemistry approaches to Propargyl-PEG6-acid synthesis emphasize the implementation of environmentally sustainable methodologies that minimize waste generation and energy consumption [43]. The twelve principles of green chemistry provide a framework for evaluating and optimizing synthetic processes [44].

Mechanochemical synthesis represents a paradigm shift toward solvent-free chemical transformations [41]. Ball milling techniques enable the efficient functionalization of polyethylene glycol derivatives without the use of organic solvents, achieving excellent yields while eliminating waste generation [13]. The approach demonstrates superior green chemistry metrics, including atom economy exceeding 80% and environmental factors below 3 [41].

Supercritical carbon dioxide serves as an environmentally benign reaction medium that combines the advantages of liquid and gas phases [20]. The methodology enables efficient mass transfer while eliminating the need for organic solvents, providing excellent sustainability credentials [20]. Optimization studies have demonstrated yields exceeding 80% for polyethylene glycol-coumarin conjugates using this approach [20].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction time reduction [37]. The methodology enables rapid heating of reaction mixtures while maintaining precise temperature control, reducing energy consumption compared to conventional heating methods [37]. Integration with continuous-flow systems further enhances the sustainability profile of microwave-assisted processes.

Life cycle assessment studies provide comprehensive evaluation of environmental impacts across the entire product lifecycle [45]. These analyses consider factors including raw material extraction, manufacturing processes, transportation, use phase, and end-of-life disposal [45]. Results indicate that green chemistry approaches can reduce environmental impact by 50-70% compared to conventional synthetic methods [21].

Environmental factor calculations demonstrate the superiority of modern synthetic approaches, with solvent-free methodologies achieving values below 2 compared to 15-25 for traditional solution-phase processes [41]. These metrics reflect the dramatic reduction in waste generation achieved through the implementation of green chemistry principles [44].

The integration of renewable feedstocks represents an additional opportunity for sustainability enhancement [43]. Bio-based ethylene glycol derived from bioethanol provides a renewable alternative to petroleum-based starting materials, reducing the carbon footprint of polyethylene glycol derivatives [46]. However, technical challenges related to purity and cost remain barriers to widespread adoption.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Exact Mass

348.1784

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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